8-Nonen-2-ol

Description

Contextualization within Unsaturated Aliphatic Alcohol Chemistry

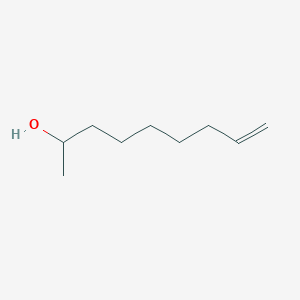

8-Nonen-2-ol is an organic compound classified as an unsaturated aliphatic alcohol. Its structure consists of a nine-carbon chain with a double bond between the eighth and ninth carbon atoms (C8=C9) and a hydroxyl (-OH) group located on the second carbon atom. This positioning of functional groups—a terminal double bond and a secondary alcohol—defines its chemical reactivity and physical properties.

Unsaturated aliphatic alcohols are a broad class of organic molecules characterized by at least one carbon-carbon double or triple bond and a hydroxyl group within a non-aromatic carbon chain. nih.gov The presence of the hydroxyl group renders the molecule polar and allows for the formation of hydrogen bonds, influencing properties like boiling point and solubility. nih.gov The chemical characteristics of any specific unsaturated aliphatic alcohol are determined by the length of the carbon chain, the number and position of the unsaturated bonds, and the location of the hydroxyl group. nih.gov These compounds are found in both industrial applications and as natural products in various organisms. nih.govresearchgate.net

The fundamental properties of this compound are detailed in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| IUPAC Name | Non-8-en-2-ol | nih.gov |

| CAS Number | 85508-25-2 | nih.gov |

| Structure | A nine-carbon chain with a hydroxyl group at the second carbon and a double bond at the eighth carbon. |

This table is interactive. You can sort and filter the data.

For comparative context, this compound is the unsaturated analogue of 2-nonanol, which lacks the terminal double bond. It is also structurally related to its ketone counterpart, 8-nonen-2-one (B1328785), where the hydroxyl group is replaced by a carbonyl group (C=O).

Academic Significance and Interdisciplinary Research Landscape

While dedicated research focusing exclusively on this compound is limited, its academic significance can be inferred from the extensive studies on closely related unsaturated alcohols and analogous compounds. This research landscape spans several disciplines, most notably chemical ecology and food science.

Short-chain unsaturated aliphatic alcohols are frequently identified as semiochemicals—chemicals that mediate interactions between organisms. nih.govresearchgate.net They often function as pheromones, attractants, or repellents. nih.govresearchgate.net A significant indicator of the potential role of this compound in this field comes from its ketone analogue, 8-nonen-2-one. This ketone has been identified as a semiochemical, specifically an attractant, for the mold mite (Tyrophagus putrescentiae) and as a pheromone for the Asian hornet (Vespa velutina). pherobase.com The biochemical reduction of a ketone to a secondary alcohol is a common metabolic process in insects, suggesting that this compound may be a behaviorally active component or a metabolic precursor/product related to 8-nonen-2-one in these or other species.

Further evidence for the interdisciplinary importance of C9 unsaturated alcohols comes from research on other isomers:

(Z)-6-Nonen-1-ol has been detected as a volatile compound in the medicinal fungus Antrodia cinnamomea. mdpi.com

(E)-2-Nonen-1-ol is recognized as a flavouring agent and is also classified as a pheromone and a plant metabolite, having been identified in species such as Solanum lycopersicum (tomato). nih.gov

2-Nonanol , the saturated counterpart, is listed as a component in one of the alarm pheromone mixtures of the honey bee. wikipedia.org

These findings highlight that C9 alcohols with varying degrees of unsaturation and hydroxyl group positions play crucial roles as volatile organic compounds (VOCs), flavor components, and insect pheromones. The study of such compounds is integral to understanding plant-insect interactions, fungal metabolism, and the chemistry of food aromas.

The table below summarizes the documented roles of compounds structurally related to this compound, illustrating the research context in which it is situated.

Table 2: Documented Roles of Compounds Related to this compound

| Compound | Role | Organism(s) | Source |

| 8-Nonen-2-one | Attractant / Pheromone | Mold mite (Tyrophagus putrescentiae), Asian hornet (Vespa velutina) | pherobase.com |

| (Z)-6-Nonen-1-ol | Volatile Compound | Antrodia cinnamomea (fungus) | mdpi.com |

| (E)-2-Nonen-1-ol | Flavouring Agent, Pheromone, Plant Metabolite | Solanum lycopersicum (tomato) | nih.gov |

| 2-Nonanol | Alarm Pheromone Component | Honey Bee (Apis mellifera) | wikipedia.org |

This table is interactive. You can sort and filter the data.

Given the established biological activity of its close chemical relatives, this compound presents as a compound of interest for future research in chemical ecology, particularly in the identification of new insect pheromones or other semiochemicals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

non-8-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3,9-10H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDNDMBRUXRQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458621 | |

| Record name | 8-Nonen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65727-63-1 | |

| Record name | 8-Nonen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 8 Nonen 2 Ol

The presence of 8-nonen-2-ol and its related compounds has been identified in a range of biological matrices, from fermented food products to other natural systems. Understanding its distribution is key to elucidating its ecological and organoleptic significance.

Identification and Distribution in Biological Matrices

While the direct identification of this compound in cheese is not extensively documented, strong evidence suggests its potential presence as a flavor ingredient, primarily through the well-established occurrence of its corresponding ketone, 8-nonen-2-one (B1328785). Research on mold-ripened cheeses, such as Brie and Camembert, has identified a variety of methyl ketones, including 8-nonen-2-one, which are known to contribute to their characteristic flavors. cabidigitallibrary.org The presence of these ketones is often attributed to the metabolic activity of molds like Penicillium caseicolum and Penicillium roqueforti. cabidigitallibrary.orgresearchgate.net

Furthermore, the saturated analog, 2-nonanol, has been detected in several mold-ripened cheeses, including Camembert, Roquefort, and Gorgonzola. researchgate.net Its occurrence has also been noted in Minas and Colonial cheeses, particularly when ripened in the presence of mites. researchgate.net Given that secondary alcohols are often formed through the reduction of their corresponding ketones, the presence of 8-nonen-2-one in these environments makes the co-occurrence of this compound highly probable. Ketones are recognized as significant contributors to the flavor of various cheeses, with 2-nonanone, a related compound, being associated with a "cheesy" flavor. cabidigitallibrary.org

Table 1: Related Ketones and Alcohols Identified in Cheese

| Compound | Cheese Type(s) | Potential Flavor Contribution |

| 8-Nonen-2-one | Mold-ripened cheeses (e.g., Brie, Camembert) cabidigitallibrary.org | Fruity, baked wur.nl |

| 2-Nonanol | Mold-ripened cheeses (e.g., Camembert, Roquefort, Gorgonzola), Minas, Colonial researchgate.net | Fruity researchgate.net |

| 2-Nonanone | Cheeses cabidigitallibrary.org | Cheesy cabidigitallibrary.org |

This table is interactive. You can sort and filter the data.

Beyond fermented foods, the precursors and analogs of this compound are found in diverse biological systems. The related ketone, 8-nonen-2-one, has been identified as a semiochemical, a chemical involved in communication, for the mold mite, Tyrophagus putrescentiae. pherobase.com This finding is particularly relevant to cheese ripening, as this mite species is often found on the surface of aged cheeses.

In the fungal kingdom, a related isomer, (Z)-6-nonen-1-ol, has been detected in the medicinal fungus Antrodia cinnamomea, where it contributes to the complex aroma profile of the organism. wur.nl While not this compound, this demonstrates the production of C9 unsaturated alcohols by fungi. Additionally, the alkene 1-nonene (B85954) has been identified as a volatile compound emitted from insect larvae infected by certain species of entomopathogenic nematodes. pherobase.com

Enzymatic and Biochemical Mechanisms of Formation

The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids, particularly their breakdown and subsequent enzymatic transformations.

Precursor Transformations (e.g., β-oxidative conversion of unsaturated fatty acids leading to related ketones)

The formation of methyl ketones, the direct precursors to secondary alcohols like this compound, is believed to occur through the β-oxidative conversion of unsaturated fatty acids. In this pathway, fatty acids are shortened through successive cycles of oxidation. However, for the formation of methyl ketones, a final decarboxylation step of a β-keto acid intermediate is required. In the context of cheese, it has been proposed that the enzymatic machinery of lactic acid bacteria can carry out the oxidative decarboxylation of fatty acids to yield methyl ketones. cabidigitallibrary.org The presence of a double bond at the 8-position of the nonen-2-one precursor suggests that an unsaturated fatty acid, such as a C10 unsaturated fatty acid, would be the initial substrate.

Biosynthetic Routes to Nonenols

The biosynthesis of fatty alcohols in microbial systems is a well-studied process. researchgate.net Generally, it involves the reduction of a fatty acyl-CoA or a fatty aldehyde. In the case of this compound, the most plausible biosynthetic route involves the reduction of the corresponding ketone, 8-nonen-2-one. This reduction is likely catalyzed by an alcohol dehydrogenase enzyme. Microbial synthesis of alkanes, which involves the formation of fatty aldehydes and their subsequent conversion to alcohols as a byproduct, highlights the prevalence of aldehyde and ketone reductase activities in microorganisms. nih.gov In fungi, the biosynthesis of secondary metabolites is a complex process, often involving crosstalk between different metabolic pathways. nih.gov The production of unsaturated alcohols in fungi is known, with examples such as 1-octen-3-ol (B46169) (matsutakeol) being a well-known mushroom aroma compound. researchgate.net

Table 2: Proposed Biosynthetic Pathway for this compound

| Step | Precursor | Intermediate | Product | Key Enzymes/Processes |

| 1 | Unsaturated C10 Fatty Acid | β-Keto Acid | 8-Nonen-2-one | β-Oxidation, Decarboxylation |

| 2 | 8-Nonen-2-one | - | This compound | Alcohol Dehydrogenase |

This table is interactive. You can sort and filter the data.

Stereoisomeric Characterization in Natural Isolates

The stereochemistry of a chiral molecule like this compound is a critical aspect of its chemical identity and can influence its biological activity and sensory properties. In nature, chiral compounds are often produced as single enantiomers or as mixtures with a specific enantiomeric ratio. nih.govnih.gov However, based on the reviewed scientific literature, there is currently no available data on the specific stereoisomeric characterization of this compound isolated from natural sources. The enantiomeric distribution of this compound in cheese, or any other biological matrix, remains an area for future research.

Advanced Synthetic Methodologies for 8 Nonen 2 Ol and Its Analogues

Regioselective and Stereoselective Synthesis

Achieving control over both the position of chemical bond formation (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a central challenge in the synthesis of complex molecules like 8-nonen-2-ol. The methodologies discussed herein represent the forefront of catalytic and stoichiometric approaches to address this challenge, enabling the preparation of specific stereoisomers of this unsaturated alcohol.

Enantioselective Catalytic Approaches

Catalytic methods offer an atom-economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. These approaches are broadly classified based on the nature of the catalyst: transition metals, enzymes, or small organic molecules.

Asymmetric transition metal catalysis is a cornerstone of modern enantioselective synthesis. For the synthesis of chiral secondary alcohols like this compound, the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 8-nonen-2-one (B1328785), is a premier strategy. Ruthenium complexes featuring chiral ligands, such as those developed by Noyori and co-workers, are particularly effective for this transformation.

The catalyst, typically a ruthenium(II) complex with a C2-symmetric chiral diamine and a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, facilitates the stereoselective addition of hydrogen to the carbonyl group. In asymmetric transfer hydrogenation (ATH), an easily handled hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture is used instead of gaseous hydrogen. The mechanism involves a metal-ligand bifunctional interaction where an N-H group on the ligand and the Ru-H hydride are transferred to the ketone's oxygen and carbon atoms, respectively, via a six-membered pericyclic transition state. This process delivers the chiral alcohol with high enantiomeric excess (ee). While specific studies on 8-nonen-2-one are not extensively documented, the reduction of similar aliphatic enones demonstrates the power of this methodology.

| Substrate (Analogue) | Catalyst System | Hydrogen Source | Product | Yield (%) | ee (%) |

| Acetophenone | RuCl₂(S,S)-TsDPEN | HCOOH/NEt₃ | (R)-1-Phenylethanol | >95 | 99 |

| 1-Phenyl-1-buten-3-one | [RuCl((R)-binap)]₂NEt₃ | H₂ (4 atm) | (R)-1-Phenyl-1-buten-3-ol | 98 | 98 |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of enantiopure this compound, the kinetic resolution of a racemic mixture of the alcohol is a highly effective strategy. Lipases are the most commonly employed enzymes for this purpose.

In a typical kinetic resolution, a racemic mixture of (R/S)-8-nonen-2-ol is subjected to acylation using an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other, leaving the unreacted S-enantiomer in high enantiomeric purity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is renowned for its broad substrate scope and high enantioselectivity in resolving secondary alcohols. sigmaaldrich.commdpi.com The reaction can be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.

| Enzyme | Substrate | Acyl Donor | Solvent | Product (Unreacted) | Conversion (%) | ee (%) |

| Candida antarctica Lipase B (Novozym 435) | rac-1-phenylethanol | Vinyl Acetate | Hexane | (S)-1-phenylethanol | ~50 | >99 |

| Pseudomonas cepacia Lipase | rac-1-octen-3-ol | Vinyl Acetate | Diisopropyl ether | (R)-1-octen-3-ol | 48 | 98 |

This table illustrates the application of lipases for the kinetic resolution of analogous secondary alcohols.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The synthesis of chiral homoallylic alcohols, a class to which this compound belongs, can be achieved through the asymmetric allylation of aldehydes.

For instance, a plausible organocatalytic route to this compound would involve the reaction of 5-hexenal (B1605083) with an allylating agent. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers (Jørgensen-Hayashi catalysts), can activate the aldehyde by forming a chiral enamine intermediate. This enamine then reacts with an electrophilic allyl source. Alternatively, chiral Brønsted acids, such as phosphoric acids, can activate allylboronates for enantioselective addition to the aldehyde carbonyl. These methods allow for the construction of the C-C bond and the simultaneous setting of the stereocenter at the alcohol carbon with high fidelity. nih.gov

| Aldehyde | Allylating Agent | Organocatalyst | Product | Yield (%) | ee (%) |

| Benzaldehyde | Allylboronic acid pinacol (B44631) ester | Chiral Phosphoric Acid (TRIP) | (R)-1-phenyl-3-buten-1-ol | 95 | 96 |

| Cyclohexanecarboxaldehyde | Allyltrimethoxysilane | (S)-diarylprolinol silyl ether | (S)-1-cyclohexyl-3-buten-1-ol | 85 | 97 |

This table shows examples of organocatalytic allylation of aldehydes, a strategy applicable to the synthesis of this compound analogues.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (R)-8-nonen-2-ol, a logical starting material from the chiral pool is (R)-citronellal. researchgate.nettudelft.nl (R)-citronellal possesses the correct stereochemistry at the methyl-bearing carbon if one considers a retrosynthetic disconnection that transforms the C8-C9 double bond.

A potential synthetic sequence could begin with the protection of the aldehyde in (R)-citronellal, followed by oxidative cleavage of the C=C double bond to yield a shorter-chain aldehyde. This intermediate can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide to install the terminal double bond at the C8 position. Subsequent deprotection and a Grignard reaction with methylmagnesium bromide on the aldehyde would furnish (R)-8-nonen-2-ol. Each step in this sequence proceeds with established stereochemical outcomes, transferring the chirality of the starting material to the final product.

Epoxide Ring-Opening Reactions with Organocuprates

The regioselective ring-opening of epoxides with organometallic reagents is a powerful method for forming carbon-carbon bonds and creating 1,2-diols. To synthesize this compound, this strategy would involve the reaction of a terminal epoxide, 1,2-epoxy-8-nonene, with a methyl nucleophile.

Organocuprates, specifically Gilman reagents like lithium dimethylcuprate (Me₂CuLi), are ideal for this purpose. nih.gov These "soft" nucleophiles preferentially attack the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism. Therefore, the reaction of Me₂CuLi with 1,2-epoxy-8-nonene would regioselectively open the epoxide at the C1 position, with the methyl group adding to C2, yielding this compound after an aqueous workup. If a chiral, enantiopure epoxide is used as the starting material (for example, prepared via Sharpless asymmetric epoxidation of 1,8-nonadiene), the ring-opening occurs with inversion of configuration at the site of nucleophilic attack, providing access to enantiopure this compound.

| Epoxide | Organocuprate Reagent | Solvent | Product | Regioselectivity (C2:C1 attack) | Yield (%) |

| 1,2-Epoxyoctane | Li(CH₃)₂Cu | Diethyl Ether | 2-Nonanol | >98:2 | 88 |

| Styrene Oxide | Li(CH₃)₂Cu | THF | 1-Phenyl-2-propanol | >95:5 | 91 |

This table provides examples of the regioselective opening of epoxides with lithium dimethylcuprate, demonstrating the principle applicable to the synthesis of this compound.

Development of Synthetic Routes to Structural Analogues

The structural framework of this compound allows for numerous isomers and substituted analogues. The development of synthetic pathways to these related compounds is crucial for exploring structure-activity relationships and expanding their chemical utility.

Positional Isomers (e.g., 8-Nonen-1-ol, 2-Nonen-1-ol)

Positional isomers, where the hydroxyl group and the double bond are at different locations on the nonene backbone, exhibit distinct chemical and physical properties.

8-Nonen-1-ol: This primary alcohol is a valuable intermediate in organic synthesis. One documented method for its synthesis involves the reaction of long-chain fatty alcohols with boron trifluoride etherate at temperatures below 0°C. acs.org It also serves as a reactant in the total synthesis of complex natural products like the chlorosulfolipid (+)-danicalipin A.

2-Nonen-1-ol: This isomer exists as both cis (Z) and trans (E) geometric isomers, which often require stereoselective synthetic approaches.

trans-2-Nonen-1-ol: A common route to the trans isomer is the reduction of trans-2-nonenal or the corresponding carboxylic acid, trans-2-nonenoic acid. A typical procedure involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent. organic-chemistry.org

cis-2-Nonen-1-ol: The cis isomer can be prepared with high stereoselectivity through the partial hydrogenation of 2-nonyn-1-ol. This is often achieved using a poisoned catalyst, such as a Lindlar catalyst, which selectively reduces the alkyne to a cis-alkene without over-reducing it to the alkane.

| Compound | Precursor | Key Reagents/Catalyst | Synthetic Method |

| 8-Nonen-1-ol | Long-chain fatty alcohol | Boron trifluoride etherate (BF₃·OEt₂) | Lewis acid-mediated synthesis |

| trans-2-Nonen-1-ol | trans-2-Nonenoic acid | Lithium aluminum hydride (LiAlH₄) | Reduction |

| cis-2-Nonen-1-ol | 2-Nonyn-1-ol | Lindlar catalyst (H₂, Pd/CaCO₃, quinoline) | Partial hydrogenation |

Alkyl-Substituted Nonenols (e.g., 2,4,8-Trimethyl-7-nonen-2-ol)

The introduction of alkyl substituents onto the nonenol backbone creates more complex structures. 2,4,8-Trimethyl-7-nonen-2-ol (B1601866) is a tertiary alcohol, and its synthesis can be achieved through methods like the Grignard reaction, a powerful tool for forming carbon-carbon bonds. acs.orgyoutube.com

A plausible retrosynthetic analysis of 2,4,8-trimethyl-7-nonen-2-ol points to a Grignard reaction between a suitable ketone and an organomagnesium halide. Specifically, the reaction would involve the addition of a Grignard reagent to a ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. organic-chemistry.orgkhanacademy.org

Plausible Synthetic Route via Grignard Reaction:

Formation of the Grignard Reagent: 5-Methyl-1-hexene is reacted with hydrobromic acid (HBr) in the presence of a radical initiator to form 1-bromo-5-methylhexane (B1585216) via an anti-Markovnikov addition. This alkyl halide is then treated with magnesium metal in an anhydrous ether solvent to produce the Grignard reagent, (5-methylhexyl)magnesium bromide.

Reaction with a Ketone: The prepared Grignard reagent is then reacted with acetone (B3395972) (propan-2-one). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

Workup: The intermediate magnesium alkoxide is hydrolyzed in a subsequent step with aqueous acid (e.g., H₃O⁺) to yield the final product, 2,4,8-trimethyl-7-nonen-2-ol.

| Product | Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent Precursor) | Reaction Type |

| 2,4,8-Trimethyl-7-nonen-2-ol | Acetone (Propan-2-one) | 1-Bromo-5-methylhexane | Grignard Reaction |

Sustainable Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of unsaturated alcohols aims to reduce environmental impact, improve safety, and enhance efficiency. masterorganicchemistry.comtandfonline.com These principles are integral to developing modern synthetic methodologies.

Key Green Chemistry Principles in Alcohol Synthesis:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Addition reactions, such as the Grignard reaction, and certain catalytic reactions like olefin metathesis, can exhibit high atom economy compared to substitution or elimination reactions that generate stoichiometric byproducts. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. tandfonline.com For instance, olefin metathesis, employing catalysts like Grubbs-type ruthenium complexes, provides a versatile method for synthesizing unsaturated compounds, including long-chain alcohols, from renewable feedstocks like plant oils and their fatty acid derivatives. tandfonline.comresearchgate.net This approach can be used to deconstruct waste polymers like polyethylene (B3416737) into valuable unsaturated long-chain alcohols. tandfonline.com

Use of Renewable Feedstocks: A key goal of green chemistry is to utilize renewable raw materials instead of depleting fossil fuels. masterorganicchemistry.com There is growing research into biocatalytic methods that use enzymes to convert fatty acids from plant oils into long-chain unsaturated alcohols. researchgate.netrsc.org For example, enzymatic cascades involving lipases and photodecarboxylases can transform castor oil into valuable chiral unsaturated alcohols. rsc.org

Safer Solvents and Auxiliaries: Synthetic methods should strive to eliminate or reduce the use of hazardous solvents. rsc.org Research into olefin metathesis has demonstrated the viability of using greener solvents like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-Me-THF) as alternatives to traditional chlorinated solvents like dichloromethane (B109758) (DCM). rsc.orgparchem.com Furthermore, the development of solvent-free, solid-state reactions using mechanochemistry represents a significant advancement in sustainable synthesis. technologynetworks.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. researchgate.net Biocatalytic reactions using enzymes often proceed under mild conditions, offering a significant energy advantage over traditional chemical methods that may require high temperatures and pressures. researchgate.net

| Green Chemistry Principle | Application in Unsaturated Alcohol Synthesis | Example |

| Atom Economy | Designing reactions where most reactant atoms are incorporated into the product. | Grignard addition to a carbonyl; Ruthenium-catalyzed addition of allyl alcohols to alkynes. technologynetworks.com |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents to reduce waste. | Olefin cross-metathesis of fatty acid esters using Grubbs catalysts. researchgate.net |

| Renewable Feedstocks | Using biomass sources like plant oils instead of petrochemicals. | Biocatalytic cascade to convert castor oil into (R,Z)-octadec-9-en-7-ol. rsc.org |

| Safer Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Using ethyl acetate instead of dichloromethane in olefin metathesis reactions. rsc.org |

| Energy Efficiency | Performing synthesis at ambient temperature and pressure. | Enzyme-catalyzed hydrolysis and decarboxylation reactions at or near room temperature. rsc.org |

Sophisticated Analytical Characterization of 8 Nonen 2 Ol

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 8-Nonen-2-ol, enabling its separation from other volatile and non-volatile compounds. The choice of technique depends on the complexity of the sample matrix and the analytical objective, whether it be quantification or high-purity isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. mdpi.commdpi.com In this method, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.comfmach.it As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is invaluable for identifying and quantifying this compound in complex volatile profiles of natural products, environmental samples, or industrial process streams. mdpi.comhawaii.edu The retention time from the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum. The mass spectrum of this compound would be characterized by a molecular ion peak corresponding to its molecular weight and a specific fragmentation pattern resulting from the cleavage of its chemical bonds.

Below is a hypothetical data table representing the expected GC-MS results for this compound.

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on column type and temperature program |

| Molecular Ion (M+) | m/z 142 |

| Key Fragment Ions | m/z 43 (CH3CO+), m/z 45 (C2H5O+), m/z 55 (C4H7+), m/z 69 (C5H9+), m/z 81 (C6H9+) |

| Identification | Comparison of retention time and mass spectrum with a known standard |

For exceptionally complex samples where single-column GC may not provide adequate separation, Multidimensional Gas Chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers significantly enhanced resolution and peak capacity. chromatographyonline.commonash.edu This technique employs two different capillary columns with distinct stationary phases connected by a modulator. monash.edu A portion of the effluent from the first column is periodically trapped and then rapidly re-injected onto the second, shorter column for a second separation. monash.edu

The primary advantage of MDGC is its ability to separate co-eluting compounds that would otherwise overlap in a single-dimensional analysis. chromatographyonline.commonash.edu This is particularly useful for distinguishing isomers of this compound or separating it from other compounds with similar boiling points in a complex matrix, such as an essential oil. monash.edu The resulting data is presented as a two-dimensional chromatogram, which provides a much more detailed profile of the sample's volatile components. ub.edu

While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and purity assessment of this compound, especially when it is part of a synthetic reaction mixture or a natural extract containing non-volatile components. mdpi.comnih.gov In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the differential partitioning of the analyte between the two phases. mdpi.com

Preparative HPLC can be used to isolate high-purity this compound from other reaction byproducts or components of an extract. mdpi.com Subsequently, analytical HPLC can be employed to accurately determine the purity of the isolated compound. nih.gov A UV detector is commonly used, although for a compound like this compound which lacks a strong chromophore, a refractive index detector (RID) or derivatization to introduce a UV-active group might be necessary.

Spectroscopic and Spectrometric Elucidation Methods

Once this compound has been isolated, spectroscopic and spectrometric techniques are employed to definitively confirm its molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules. ruc.dk Both ¹H-NMR and ¹³C-NMR are used to confirm the structure of this compound. researchgate.net ¹H-NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C-NMR provides information about the different types of carbon atoms in the molecule.

For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the double bond, the proton on the carbon bearing the hydroxyl group, the methyl group adjacent to the hydroxyl group, and the various methylene (B1212753) groups in the aliphatic chain. The ¹³C-NMR spectrum would similarly show unique signals for each of the nine carbon atoms in their different chemical environments.

The following table summarizes the predicted ¹H-NMR and ¹³C-NMR chemical shifts for this compound.

| ¹H-NMR Data | ¹³C-NMR Data | ||

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| H-1 (CH3) | ~1.20 (d) | C-1 (CH3) | ~23.5 |

| H-2 (CHOH) | ~3.80 (m) | C-2 (CHOH) | ~68.2 |

| H-3 (CH2) | ~1.40-1.50 (m) | C-3 (CH2) | ~38.9 |

| H-4, H-5, H-6 (CH2) | ~1.30-1.40 (m) | C-4, C-5, C-6 (CH2) | ~25.5, ~29.3, ~33.8 |

| H-7 (CH2) | ~2.05 (q) | C-7 (CH2) | ~33.8 |

| H-8 (=CH) | ~5.80 (m) | C-8 (=CH) | ~139.1 |

| H-9 (=CH2) | ~4.90-5.00 (m) | C-9 (=CH2) | ~114.3 |

| OH | Variable |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. d=doublet, q=quartet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. longdom.orgalgimed.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes. nih.govthermofisher.com

For this compound, with a molecular formula of C9H18O, HRMS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses (typically within a few parts per million) provides strong evidence for the proposed elemental composition, thereby confirming the molecular formula. measurlabs.com

Below is a table illustrating the expected HRMS data for this compound.

| Parameter | Value |

| Molecular Formula | C9H18O |

| Calculated Monoisotopic Mass | 142.135765 |

| Expected HRMS [M+H]⁺ Ion | 143.143040 |

| Mass Accuracy Requirement | Typically < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its two primary functional groups: a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).

The presence of the alcohol functional group is readily identified by a strong and typically broad absorption band in the region of 3400 to 3650 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different this compound molecules. libretexts.org In addition to the O-H stretch, a C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ range, which is characteristic of secondary alcohols.

The alkene functional group gives rise to several distinct peaks. A moderate C=C stretching absorption is anticipated to occur in the 1640-1680 cm⁻¹ region. libretexts.org The vinylic =C-H bonds, involving the sp²-hybridized carbons of the double bond, will show a stretching absorption at wavenumbers above 3000 cm⁻¹, typically between 3020 and 3100 cm⁻¹. libretexts.org Furthermore, characteristic out-of-plane bending vibrations for the monosubstituted alkene (R-CH=CH₂) in this compound are expected to produce strong bands around 910 cm⁻¹ and 990 cm⁻¹. libretexts.org

The aliphatic hydrocarbon chain of the molecule will be represented by C-H stretching vibrations of the sp³-hybridized carbons, which appear as strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.pub C-H bending vibrations for the methyl and methylene groups will also be present in the 1350-1470 cm⁻¹ region. libretexts.orglumenlearning.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3400 - 3650 | Strong, Broad |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Alkene (=C-H) | =C-H Stretch | 3020 - 3100 | Medium |

| Alkene (=C-H) | =C-H Out-of-Plane Bend | 910 and 990 | Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkane (C-H) | C-H Bend | 1350 - 1470 | Variable |

Determination of Enantiomeric Purity and Absolute Configuration

The unambiguous determination of enantiomeric purity and absolute configuration is a critical analytical task in the synthesis and characterization of chiral compounds like this compound. thieme-connect.de Since enantiomers possess identical physical properties in an achiral environment, specialized techniques are required for their differentiation and quantification. thieme-connect.de

One common approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral shift reagent. libretexts.org In the presence of an enantiomerically pure chiral auxiliary, the enantiomers of this compound can form transient diastereomeric complexes. libretexts.orgmissouri.edu This interaction results in a diastereomeric environment, leading to non-identical chemical shifts for corresponding nuclei in the two enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee). libretexts.org

Gas Chromatography (GC) is another powerful technique for determining enantiomeric purity. libretexts.org This can be achieved by using a chiral stationary phase (CSP) in the GC column. The enantiomers of this compound will exhibit different affinities for the chiral stationary phase, leading to different retention times and their separation into two distinct peaks. libretexts.org The ratio of the areas of these peaks directly corresponds to the enantiomeric composition of the sample. libretexts.org Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. libretexts.org

The determination of the absolute configuration (i.e., whether the stereocenter is R or S) is a more complex task. While techniques like X-ray crystallography of a suitable crystalline derivative can provide definitive proof, other methods are often employed. One such method is the competing enantioselective conversion (CEC) method. nih.gov This kinetic resolution-based technique involves reacting the enantioenriched alcohol with a chiral catalyst or reagent. nih.gov By comparing the reaction rates of the enantiomers, and with a known model for the catalyst's selectivity, the absolute configuration of the faster-reacting enantiomer can be deduced. nih.gov

Table 2: Methods for Enantiomeric Purity and Absolute Configuration Determination

| Technique | Principle | Application to this compound |

| Chiral NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate signals for each enantiomer. libretexts.orgmissouri.edu | Determination of enantiomeric purity. |

| Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral phase. libretexts.org | Determination of enantiomeric purity. |

| Competing Enantioselective Conversion (CEC) | Kinetic resolution using a chiral catalyst to determine which enantiomer reacts faster, allowing for assignment of absolute configuration. nih.gov | Determination of absolute configuration. |

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a strategy employed to modify a molecule to improve its analytical properties without altering its fundamental structure. mdpi.com For a compound like this compound, which lacks a strong chromophore, derivatization can significantly enhance its detectability in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. nih.gov The primary site for derivatization on this compound is its reactive hydroxyl group.

One common strategy is to introduce a chromophoric or fluorophoric tag. nih.gov This involves reacting the alcohol with a derivatizing agent that contains a highly conjugated system or a fluorescent moiety. For instance, reacting this compound with an acyl chloride or anhydride (B1165640) containing an aromatic group (e.g., benzoyl chloride) would yield an ester that strongly absorbs UV light. This allows for sensitive detection using HPLC-UV.

For even greater sensitivity, fluorescent tagging agents can be used. These reagents react with the hydroxyl group to attach a fluorophore, enabling detection by HPLC with fluorescence detection (HPLC-FLD), which is often more sensitive and selective than UV detection. nih.gov

Derivatization can also be employed to improve performance in mass spectrometry (MS). While the native alcohol can be analyzed by MS, derivatization can enhance ionization efficiency and lead to more predictable fragmentation patterns. For example, derivatizing the hydroxyl group can create a derivative with a permanent positive charge, which significantly enhances its signal in electrospray ionization mass spectrometry (ESI-MS). mdpi.com This is particularly useful for quantitative analysis and achieving lower limits of detection. mdpi.com

Furthermore, derivatization can improve chromatographic separation. By converting the polar alcohol into a less polar ester or ether, its retention characteristics in reverse-phase HPLC can be modified, potentially improving resolution from other components in a complex mixture.

Table 3: Derivatization Strategies for this compound

| Analytical Technique | Derivatization Goal | Example Reagent Type | Resulting Derivative |

| HPLC-UV | Introduce a UV-absorbing chromophore. nih.gov | Aromatic Acyl Chlorides | Ester |

| HPLC-FLD | Introduce a fluorescent tag. nih.gov | Fluorescent Acyl Halides | Fluorescent Ester |

| LC-MS | Enhance ionization efficiency and control fragmentation. mdpi.com | Reagents creating a fixed positive charge. | Quaternary Ammonium Derivative |

| GC | Increase volatility and thermal stability. | Silylating Agents (e.g., BSTFA) | Silyl (B83357) Ether |

Chemical Reactivity and Derivatization Studies of 8 Nonen 2 Ol

Transformations Involving the Hydroxyl Functional Group

The secondary alcohol in 8-nonen-2-ol is a key site for various chemical modifications, including oxidation, esterification, and etherification.

Oxidation to 8-Nonen-2-one (B1328785): The oxidation of the secondary alcohol in this compound to its corresponding ketone, 8-nonen-2-one, is a fundamental transformation. A variety of oxidizing agents can be employed for this purpose. Common laboratory methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. youtube.com In an industrial context, catalytic oxidations using molecular oxygen or hydrogen peroxide are often preferred for their environmental and economic benefits. For instance, the use of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) provides a highly efficient and selective method for the oxidation of secondary alcohols. nih.gov

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. mdpi.com To drive the equilibrium towards the ester product, the removal of water, for instance by using a Dean-Stark apparatus, is often employed, particularly with long-chain alcohols where the separation of unreacted alcohol can be challenging. nih.gov Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base to achieve high yields of the corresponding ester.

Etherification: The formation of ethers from this compound can be achieved through several synthetic routes. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com This method is highly versatile for preparing a wide range of ethers. Other methods for ether synthesis include the acid-catalyzed addition of the alcohol to an alkene or the alkoxymercuration-demercuration of an alkene in the presence of the alcohol. youtube.com

Table 1: Representative Transformations of the Hydroxyl Group of this compound

| Transformation | Reagents and Conditions | Product |

| Oxidation | TEMPO, NaOCl, CH₂Cl₂/H₂O | 8-Nonen-2-one |

| Esterification | Acetic anhydride (B1165640), pyridine | 8-Nonen-2-yl acetate (B1210297) |

| Etherification | NaH, CH₃I, THF | 2-Methoxy-8-nonene |

Reactions at the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and transformation reactions, allowing for the introduction of new functional groups at the terminus of the carbon chain.

Epoxidation: The terminal alkene can be converted to an epoxide, a versatile synthetic intermediate. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the electrophilic attack of the peroxy acid on the alkene. rsc.org Transition metal-catalyzed epoxidations, for example using titanium or vanadium catalysts in the presence of an oxidant like hydrogen peroxide, can also be employed. byjus.com

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the terminal alkene, yielding nonane-1,8-diol. In the first step, borane (B79455) (BH₃) or a borane complex adds across the double bond, with the boron atom attaching to the terminal carbon. byjus.commasterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. byjus.commasterorganicchemistry.com This method is highly regioselective for the formation of the primary alcohol at the terminal position. youtube.combyjus.commasterorganicchemistry.comyoutube.com

Olefin Metathesis: The terminal alkene of this compound or its derivatives can participate in olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. researchgate.net For instance, cross-metathesis with another olefin, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, can lead to the formation of new, longer-chain unsaturated alcohols. mdpi.commdpi.com Ring-closing metathesis (RCM) can be employed if the alcohol is first derivatized with another alkenyl chain, leading to the formation of cyclic ethers. researchgate.netacs.org

Table 2: Representative Reactions at the Alkene Moiety of this compound

| Reaction | Reagents and Conditions | Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | 8,9-Epoxynonan-2-ol |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Nonane-1,8-diol |

| Cross-Metathesis | Grubbs catalyst, ethylene | 2-Decen-9-ol |

Chemo- and Regioselective Functionalization

The presence of two distinct functional groups in this compound introduces the challenge of chemo- and regioselectivity in its derivatization. Achieving selective reaction at one site while leaving the other untouched requires careful choice of reagents and reaction conditions.

Selective Functionalization of the Hydroxyl Group: The selective transformation of the hydroxyl group in the presence of the alkene is generally more straightforward. Many reactions of alcohols, such as esterification with acid chlorides or etherification under basic conditions, are compatible with the alkene moiety. Similarly, many oxidation reactions of secondary alcohols, particularly those using mild reagents like Dess-Martin periodinane or under Swern conditions, will not affect the terminal double bond.

Selective Functionalization of the Alkene Group: Selectively reacting the terminal alkene without affecting the hydroxyl group can be more challenging. For instance, in reactions that are sensitive to acidic or basic conditions, the hydroxyl group may interfere.

One strategy to achieve selectivity is through the use of protecting groups. The hydroxyl group can be temporarily protected, for example as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ether), allowing for a wide range of reactions to be performed on the alkene. The protecting group can then be removed under mild conditions to regenerate the alcohol.

Another approach involves the use of regioselective catalysts. For example, certain transition metal catalysts can direct a reaction to a specific functional group. In the context of allylic alcohols, dual catalytic systems involving an iridium photocatalyst and a copper catalyst have been shown to enable the regioselective amination and cross-coupling at the alkene. nih.gov Nickel-catalyzed carboxylation of allylic alcohols has also demonstrated high regioselectivity for the terminal carbon. acs.org While this compound is a homoallylic alcohol, these principles of catalytic control are relevant for developing selective transformations. The development of methods for the direct, regioselective C-H functionalization of alcohols via redox-triggered carbonyl addition also offers a pathway for selective modifications. nih.gov

Biological Roles and Olfactory Perception Mechanisms of 8 Nonen 2 Ol

Contribution to Flavor and Aroma Profiles in Food Systems

Interaction with Olfactory Receptors and Associated Molecular Pathways

Scientific literature detailing the specific interaction of 8-nonen-2-ol with olfactory receptors (ORs) and the subsequent molecular signaling pathways is currently absent. The process of odor perception involves the binding of volatile compounds to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium, triggering a cascade of intracellular events. nih.gov Studies on other odorants have shown that even minor structural changes can dramatically alter which receptors are activated. nih.gov Without targeted research on this compound, its molecular receptive range and the specific ORs it may activate or inhibit remain unknown.

Antimicrobial Properties and Mechanisms of Action (e.g., membrane disruption)

There is a lack of studies investigating the antimicrobial properties of this compound and its potential mechanisms of action. Other alcohols, such as linalyl alcohol, have been shown to exert antimicrobial effects by disrupting the cell membranes of microorganisms. mdpi.com Terpenes and other volatile organic compounds can also exhibit significant antimicrobial activity. mdpi.commdpi.com It is plausible that as an unsaturated alcohol, this compound could possess some level of antimicrobial or antifungal activity, potentially through membrane disruption. However, without experimental data from minimum inhibitory concentration (MIC) or other antimicrobial susceptibility tests specifically using this compound, this remains speculative.

Computational Chemistry and Molecular Modeling of 8 Nonen 2 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, grounded in the principles of quantum physics. For 8-nonen-2-ol, these calculations can reveal critical details about its electronic structure and predict its chemical reactivity. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

By solving the Schrödinger equation for the molecule, QM calculations can determine various electronic properties. For instance, the distribution of electron density can be mapped, highlighting electron-rich and electron-poor regions. The hydroxyl (-OH) group and the carbon-carbon double bond (C=C) in this compound are expected to be key sites of chemical reactivity. QM can quantify the partial charges on each atom, providing a more nuanced view of the molecule's polarity.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial predictors of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. For this compound, the HOMO is likely to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, making these the probable sites for electrophilic attack.

Table 1: Predicted Electronic Properties of this compound from Quantum Mechanical Calculations (Note: These are hypothetical values for illustrative purposes, typically obtained from DFT calculations at a specific level of theory, e.g., B3LYP/6-31G).*

| Property | Predicted Value | Significance |

| Dipole Moment | ~1.7 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -9.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 10.7 eV | Indicates chemical stability and resistance to electronic excitation. |

| Partial Charge on Oxygen | -0.65 e | Highlights the nucleophilic character of the hydroxyl oxygen. |

| Partial Charge on C8 | -0.25 e | Indicates the electron-rich nature of the double bond. |

Molecular Dynamics Simulations for Conformational Analysis

While QM calculations provide a static picture, this compound is a flexible molecule that can adopt numerous shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions between atoms governed by a force field, MD can explore the conformational landscape of this compound.

An MD simulation would involve placing a model of this compound in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces on each atom at very short time steps. Integrating these forces over time yields a trajectory of the molecule's motion. Analysis of this trajectory can reveal the most stable (lowest energy) conformations and the energy barriers between them.

For this compound, key conformational variables include the torsion angles around the single bonds of its carbon chain. The flexibility of this chain allows the molecule to fold into various shapes, which can be crucial for its biological activity, such as its interaction with olfactory receptors. MD simulations can quantify the probability of finding the molecule in different conformational states, providing a dynamic understanding of its structure. mdpi.com

In Silico Prediction of Spectroscopic Data

Computational methods can also predict the spectroscopic signatures of molecules, which is invaluable for identifying and characterizing them in experimental settings. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its synthesis and purification.

NMR Spectroscopy Prediction: Software can calculate the chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms in this compound. These predictions are based on the electronic environment of each nucleus, which is determined by the molecule's 3D structure. By comparing the predicted spectrum to an experimental one, chemists can confirm the structure of a synthesized compound.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values. Actual chemical shifts can vary based on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 1.15 (d) | 23.5 |

| C2 | 3.75 (m) | 68.0 |

| C3 | 1.45 (m) | 39.0 |

| C4-C6 | 1.30-1.40 (m) | 25.0-29.0 |

| C7 | 2.05 (q) | 33.8 |

| C8 | 5.80 (m) | 139.0 |

| C9 | 4.95 (m) | 114.5 |

| OH | Variable (e.g., 2.5, broad s) | - |

IR Spectroscopy Prediction: Computational models can also predict the vibrational frequencies of the bonds within this compound. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted peaks for this compound would include a broad absorption around 3300-3400 cm⁻¹ corresponding to the O-H stretch, absorptions around 2850-2960 cm⁻¹ for C-H stretches, and a characteristic peak around 1640 cm⁻¹ for the C=C double bond stretch.

Ligand-Receptor Docking Simulations (e.g., with olfactory receptors)

Understanding how this compound is perceived as an odor involves studying its interaction with olfactory receptors (ORs), which are proteins located in the nasal cavity. nih.gov Since experimentally determining the 3D structure of ORs is challenging, computational docking simulations are a vital tool. nih.govnewcastle.edu.au

Ligand-receptor docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. researchgate.net This process involves:

Receptor Modeling: Creating a 3D model of a target OR, often using homology modeling, where the sequence of the OR is compared to a known protein structure (typically another G-protein coupled receptor). herts.ac.uk

Ligand Preparation: Generating a 3D structure of this compound and considering its different possible conformations.

Docking Algorithm: Using a scoring function to place the ligand into the binding site of the receptor in various orientations and conformations, and calculating the binding affinity for each pose.

The results of a docking simulation can provide a binding score, which estimates the strength of the interaction, and a detailed view of the binding pose. This can reveal which amino acid residues in the receptor are interacting with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). For this compound, the hydroxyl group could form a hydrogen bond with a polar residue in the receptor, while its hydrocarbon chain would likely engage in hydrophobic interactions. These insights are crucial for understanding the structural basis of odor perception. nih.gov

Limitations and Validation of Computational Models

While powerful, computational models have inherent limitations and require careful validation. herts.ac.uk The accuracy of any prediction is dependent on the quality of the underlying theory and the parameters used.

Quantum Mechanical Calculations: The choice of the theoretical method and basis set can significantly affect the results. High-level methods are more accurate but computationally expensive.

Molecular Dynamics Simulations: The accuracy of MD simulations is limited by the quality of the force field, which is a set of parameters that describe the potential energy of the system. Force fields may not always accurately represent all types of molecular interactions.

In Silico Spectroscopy: Predicted spectra are approximations and may not perfectly match experimental data due to solvent effects, temperature, and other environmental factors not fully captured by the model.

Ligand-Receptor Docking: The greatest limitation in OR docking is the lack of experimentally determined receptor structures. newcastle.edu.au Homology models are approximations, and the scoring functions used in docking are not always successful in predicting the correct binding pose and affinity.

Therefore, it is crucial to validate computational predictions with experimental data whenever possible. For example, predicted chemical shifts can be compared with experimentally measured NMR spectra. Predicted binding affinities from docking can be correlated with experimentally determined odor detection thresholds. This iterative process of prediction and validation is essential for building robust and reliable computational models. nih.gov

Advanced Research Perspectives and Future Endeavors for 8 Nonen 2 Ol

Development of Next-Generation Synthetic Strategies

The ongoing quest for improved synthetic routes to 8-nonen-2-ol is driven by the need for greater efficiency, stereochemical control, and sustainability. Advanced strategies are moving beyond traditional multi-step syntheses to embrace catalytic and biocatalytic methods that promise higher yields and reduced environmental impact. nih.gov

A significant area of development is the use of transition-metal catalysts for the asymmetric synthesis of this chiral alcohol. mdpi.comacs.org Dynamic kinetic resolution (DKR) is a powerful technique that combines a metal catalyst for in-situ racemization of a secondary alcohol with an enzyme (often a lipase) for enantioselective acylation. mdpi.comresearchgate.net This approach can theoretically convert a racemic mixture entirely into a single enantiomer of the desired ester, which can then be hydrolyzed to the alcohol. For instance, ruthenium and iron complexes have been successfully employed as racemization catalysts in the DKR of various chiral alcohols. mdpi.comresearchgate.net

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.orgnih.gov The use of enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), allows for the asymmetric reduction of the corresponding prochiral ketone, 8-nonen-2-one (B1328785), to yield enantiopure (R)- or (S)-8-nonen-2-ol. nih.govnih.gov These enzymatic reactions are prized for their high enantioselectivity and operation under mild conditions. nih.gov Modern techniques like directed evolution can be used to engineer enzymes with enhanced stability, activity, and specificity for non-natural substrates like 8-nonen-2-one.

Another innovative approach involves the functionalization of C-H bonds, which could dramatically shorten synthetic pathways. rsc.org This strategy aims to directly introduce a hydroxyl group at a specific position on the carbon skeleton, bypassing multiple intermediate steps. The regio- and stereoselective hydroxylation of unactivated C-H bonds is a challenging but promising field, with enzymes like cytochrome P450 showing potential for such transformations. rsc.org

Table 1: Comparison of Synthetic Strategies for Chiral Alcohols

| Strategy | Advantages | Disadvantages | Key Catalysts/Enzymes |

| Asymmetric Catalysis | High efficiency, broad substrate scope. | Often requires expensive and toxic heavy metals, may require inert atmospheres. | Ruthenium complexes, Rhodium complexes, Palladium complexes. |

| Biocatalysis (e.g., KREDs) | High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzymes can have limited stability and substrate scope, potential for product inhibition. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs), Lipases. nih.govox.ac.uk |

| Dynamic Kinetic Resolution (DKR) | Theoretical 100% yield of a single enantiomer. researchgate.net | Requires careful matching of metal catalyst and enzyme, optimization can be complex. | Ru- and Fe-complexes combined with Lipases (e.g., CAL-B). mdpi.comresearchgate.net |

| C-H Functionalization | Potentially the most atom-economical and direct route. | Challenging to control regio- and stereoselectivity, often low yields currently. | Cytochrome P450 enzymes. rsc.org |

Comprehensive Multi-Omics Approaches to Elucidate Biological Pathways

To unravel the complex biological roles of this compound, particularly in its function as a semiochemical, researchers are increasingly turning to multi-omics approaches. nih.gov These strategies provide a holistic view of the molecular changes within an organism upon exposure to the compound by integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.netresearchgate.net

Genomics and Transcriptomics: Sequencing the genome of a target organism provides the fundamental blueprint, while transcriptomics (using RNA-Seq) reveals which genes are actively expressed in response to this compound. nih.gov For example, in insects, this can identify the specific odorant receptors (ORs) and pheromone-binding proteins (PBPs) involved in its detection. nih.gov Recent studies on pheromone systems have used these techniques to identify large expansions in pheromone-related gene families, indicating their evolutionary importance. nih.gov

Proteomics: This approach identifies and quantifies the proteins present in a cell or tissue. When an insect is exposed to a pheromone like this compound, proteomics can reveal changes in the expression of proteins involved in the signal transduction cascade, from the initial binding event to the ultimate neural response. researchgate.net This helps to map the entire signaling pathway.

Metabolomics: By analyzing the complete set of small molecules (metabolites), metabolomics provides a snapshot of the cell's metabolic activity. This can uncover how this compound influences primary and secondary metabolic pathways, potentially revealing its biosynthesis route or detoxification mechanisms within the organism. nih.gov

The integration of these omics datasets is crucial. nih.govnih.gov For instance, combining transcriptomic and proteomic data can confirm that an up-regulated gene is also translated into a functional protein. Adding metabolomic data can then link these molecular changes to a specific physiological outcome. This integrated approach allows for the construction of detailed network models that can elucidate the complete biological pathways regulated by this compound, from gene to function. nih.govnih.gov

Exploration of Novel Biologically Relevant Activities and Applications

Research into this compound is expanding beyond its established role as an insect semiochemical to explore new biological activities and applications. Its identity as a volatile organic compound (VOC) opens up possibilities in various fields, from agriculture to materials science.

In agriculture, there is interest in whether this compound and similar unsaturated alcohols could function as plant defense elicitors or growth regulators. Some volatile compounds are known to trigger defense responses in plants, and exploring this potential for this compound could lead to new, sustainable methods for crop protection. Recent research has identified related compounds, such as (Z)-6-nonen-1-ol, as volatile components in medicinal fungi, suggesting a broad distribution and diverse ecological roles for these types of molecules. mdpi.com

The unique bifunctional structure of this compound, containing both a hydroxyl group and a carbon-carbon double bond, makes it a valuable building block in organic synthesis. youtube.commdpi.com These functional groups allow for a wide range of chemical transformations. mdpi.com The double bond can be used in polymerization reactions, suggesting that this compound could serve as a monomer for creating novel polymers with specific properties. mdpi.commdpi.com The hydroxyl group allows for esterification and other modifications, making it a versatile intermediate for the synthesis of fine chemicals, pharmaceuticals, and fragrances. nih.govorientjchem.org The reactivity of unsaturated alcohols is a key feature that enables their use as intermediates in the creation of diverse chemical products. youtube.com

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Predictive Modeling of Bioactivity: One of the key applications of ML is the development of quantitative structure-activity relationship (QSAR) models. nih.govyoutube.com These models learn from large datasets of chemical structures and their corresponding biological activities to predict the properties of new, untested molecules. nih.govresearchgate.net For this compound, ML algorithms like random forests and neural networks could be trained to predict the binding affinity of its analogs to specific insect odorant receptors, thereby guiding the design of more potent and selective pheromone-based pest control agents. saiwa.aiarxiv.org

Optimization of Chemical Synthesis: ML algorithms, particularly Bayesian optimization, can significantly accelerate the optimization of reaction conditions. researchgate.net Instead of laborious trial-and-error experimentation, ML models can analyze initial experimental data and suggest the next set of conditions most likely to improve yield or selectivity, saving time and resources. beilstein-journals.orgchemcopilot.com This data-driven approach can be applied to optimize the catalytic or biocatalytic synthesis of this compound.

AI in Pheromone-Based Pest Management: AI is also transforming the application of pheromones in the field. AI-powered traps can now integrate cameras and machine learning algorithms to automate the process of pest identification and counting. krishijagran.comfrontiersin.orgnih.gov These smart traps can provide real-time data on pest populations, allowing for more precise and timely interventions, and can predict potential outbreaks, moving agriculture towards more intelligent and sustainable pest management. krishijagran.com This technology represents a significant advance from traditional monitoring methods. krishijagran.comfrontiersin.org

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. researchgate.net | Rapid screening of virtual compound libraries to identify novel analogs with enhanced or modified biological activity. nih.gov |

| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning. saiwa.airesearchgate.net | More efficient and faster development of high-yield, stereoselective synthetic routes. beilstein-journals.org |

| Retrosynthesis Planning | Neural Networks, Tree Search Algorithms. | Automated design of viable and efficient synthetic pathways from available starting materials. saiwa.ai |

| Pest Monitoring | Computer Vision, Pattern Recognition Algorithms. krishijagran.comfrontiersin.org | Real-time, automated pest detection and population analysis, leading to more effective and sustainable pest control. krishijagran.com |

Q & A

Q. What strategies mitigate plagiarism risks when citing prior work on unsaturated alcohols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.